Isopropyl Palmitate (IPP) resolves oxidation, thermal instability, and sensory drawbacks of common esters. Its fully saturated C16 chain provides: • Oxidative stability for long-shelf-life microemulsions without antioxidants. • 11-13°C melting point ensures thermal integrity in sunscreens. • Barrier repair and reduced TEWL for sensitive skin APIs. • Non-greasy, fast-absorbing replacement for mineral oils.
Isopropyl palmitate (CAS: 142-91-6) is a fully saturated, 16-carbon fatty acid ester widely procured as a high-performance emollient, solvent, and penetration enhancer in pharmaceutical and cosmetic formulations. Synthesized via the esterification of palmitic acid with isopropyl alcohol, IPP is characterized by a melting point of 11–13 °C and a density of 0.850–0.855 g/mL at 25 °C. In industrial and laboratory workflows, it is valued for its exceptional oxidative stability, non-greasy sensory profile, and high solubilizing capacity for lipophilic active pharmaceutical ingredients (APIs). As a procurement baseline, IPP serves as a crucial structural lipid that bridges the gap between ultra-lightweight esters and heavy, occlusive hydrocarbons, offering predictable phase behavior and long-term shelf stability in complex emulsions and transdermal delivery systems .
Substituting isopropyl palmitate with closely related esters or baseline hydrocarbons often compromises formulation stability, sensory profile, or active ingredient delivery. While isopropyl myristate (IPM) is a common structural analog (C14), its significantly lower melting point and lighter viscosity can lead to insufficient barrier protection and reduced high-temperature stability in richer formulations. Conversely, substituting IPP with unsaturated esters like ethyl oleate introduces severe oxidative vulnerabilities, necessitating the addition of antioxidants to prevent rancidity. Furthermore, replacing IPP with inexpensive mineral oils drastically alters the rheology and spreadability, shifting the product from a fast-absorbing, dry-feel vehicle to a heavy, occlusive base. Consequently, precise procurement of IPP is essential when balancing oxidative stability, targeted transdermal flux, and specific rheological performance [1].
In the formulation of microemulsions and lipid-based drug delivery systems, the saturation of the lipid phase dictates long-term stability. Isopropyl palmitate, being a fully saturated C16 ester, exhibits near-complete resistance to oxidation and hydrolysis under standard storage conditions. In contrast, unsaturated comparators such as ethyl oleate or oleic acid are highly prone to oxidative degradation, often requiring the co-formulation of antioxidants to maintain stability. Procurement of IPP eliminates this degradation pathway, ensuring stable viscosity and pH profiles over extended periods (e.g., maintaining stability for over 3 months at room temperature in micro-emulgel studies) without the need for additional stabilizing excipients [1].
| Evidence Dimension | Resistance to oxidative degradation |
| Target Compound Data | Fully saturated C16 chain; highly stable without antioxidants |
| Comparator Or Baseline | Ethyl Oleate (Unsaturated C18:1 chain; subject to rapid oxidation) |
| Quantified Difference | Complete elimination of antioxidant requirements for lipid phase stability. |
| Conditions | Long-term storage of microemulsions and organogels at elevated temperatures. |
Procuring IPP simplifies formulation workflows and extends product shelf-life by removing the need for antioxidant additives required by unsaturated alternatives.
The two-carbon difference in chain length between isopropyl palmitate (C16) and isopropyl myristate (C14) fundamentally alters their thermal phase behavior. IPP possesses a melting point of 11–13 °C, whereas IPM melts at approximately -5 °C. This higher melting point grants IPP superior high-temperature stability, making it the preferred ester for stabilizing emulsions, sunscreens, and solid-lipid formulations that must endure elevated temperatures during manufacturing or storage. While IPM is suited for ultra-light, cold-processed liquids, IPP provides the necessary structural integrity for richer, temperature-resilient formulations .
| Evidence Dimension | Melting Point and Phase Transition |
| Target Compound Data | 11 to 13 °C |
| Comparator Or Baseline | Isopropyl Myristate (~ -5 °C) |
| Quantified Difference | 16 to 18 °C higher melting point for IPP. |
| Conditions | Bulk lipid phase under standard atmospheric pressure. |
The higher melting point of IPP makes it the critical choice for procuring lipid bases intended for high-temperature manufacturing or warm-climate product stability.
IPP occupies a highly specific rheological niche, exhibiting a dynamic viscosity of 5–10 mPa·s at 25 °C. This profile is slightly more viscous than IPM, providing a richer, more velvety sensory feedback and better reduction of transepidermal water loss (TEWL). However, compared to heavy hydrocarbon baselines like mineral oil, IPP is significantly lighter, non-occlusive, and spreads much more rapidly. This precise viscosity enables formulators to achieve high spreadability and dry emollience without the heavy, greasy residue associated with mineral oil, while offering more substance than IPM [1].
| Evidence Dimension | Dynamic Viscosity and Spreadability |
| Target Compound Data | 5–10 mPa·s at 25 °C; fast-spreading, dry feel |
| Comparator Or Baseline | Mineral Oil (Heavy, slow-spreading, occlusive) and IPM (<5 mPa·s) |
| Quantified Difference | IPP provides a balanced mid-range viscosity, eliminating the greasiness of mineral oil while offering a richer texture than IPM. |
| Conditions | Rheological assessment at 25 °C in topical formulations. |
IPP should be procured when a formulation requires the fast-spreading properties of an ester but needs a richer, more protective skin feel than the lightest available analogs.
As a chemical penetration enhancer, IPP effectively disrupts the stratum corneum lipid matrix to facilitate the delivery of active pharmaceutical ingredients (APIs). While in vitro flux studies often show that IPM yields the highest absolute permeation enhancement, IPP is strategically selected when barrier protection must be balanced with drug delivery. IPP's richer emollient profile reinforces the skin's lipid barrier and reduces TEWL more effectively than IPM. This makes IPP the superior procurement choice for transdermal patches or topical creams designed for sensitive, dry, or compromised skin, where maximum flux (via IPM) might induce irritation[1].
| Evidence Dimension | Permeation enhancement vs. Barrier maintenance |
| Target Compound Data | Effective flux with superior TEWL reduction and barrier repair |
| Comparator Or Baseline | Isopropyl Myristate (Highest absolute flux, but lower barrier protection) |
| Quantified Difference | IPP trades a slight reduction in peak API flux for significantly improved moisturization and reduced tactile discomfort in sensitive skin models. |
| Conditions | Transdermal permeation from matrix-based formulations and topical sensitive-skin creams. |
Buyers should select IPP over IPM for dermatological products where maintaining skin barrier integrity is just as critical as active ingredient penetration.
Due to its fully saturated C16 chain and resistance to oxidation, IPP is the ideal lipid phase for formulating long shelf-life microemulsions and pluronic lecithin organogels (PLOs) where unsaturated esters like ethyl oleate would rapidly degrade [1].
Leveraging its 11–13 °C melting point, IPP is highly suited for sunscreens and color cosmetics that require superior thermal stability and structural integrity in warm climates, outperforming the lower-melting IPM .
IPP is the preferred penetration enhancer in topical APIs formulated for compromised or sensitive skin, as its slightly higher viscosity provides better barrier repair and TEWL reduction compared to aggressive, lighter enhancers [2].
In industrial cosmetic manufacturing, IPP is utilized to replace heavy, occlusive mineral oils, providing a fast-spreading, dry-feel vehicle that improves consumer compliance and active ingredient solubility [3].